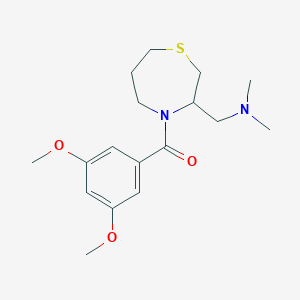

(3,5-Dimethoxyphenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone

Description

Properties

IUPAC Name |

(3,5-dimethoxyphenyl)-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3S/c1-18(2)11-14-12-23-7-5-6-19(14)17(20)13-8-15(21-3)10-16(9-13)22-4/h8-10,14H,5-7,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHESZMNTHQRUBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CSCCCN1C(=O)C2=CC(=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethoxyphenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable thiazepane derivative under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to further reactions to introduce the dimethylamino group and complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethoxyphenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazepane derivatives.

Scientific Research Applications

(3,5-Dimethoxyphenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,5-Dimethoxyphenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of the target compound, highlighting differences in core scaffolds, substituents, and reported biological activities:

| Compound | Core Structure | Key Substituents | Synthetic Pathway | Reported Activity | References |

|---|---|---|---|---|---|

| (3,5-Dimethoxyphenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone (Target) | 1,4-Thiazepane | 3-(Dimethylaminomethyl), 4-(3,5-dimethoxyphenyl) | Not explicitly described in evidence; likely involves ketone coupling to thiazepane. | Inferred: Potential CNS or anticancer activity | |

| 4-(3,5-Dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 1,4-Benzothiazine-1,1-dioxide | 4-(3,5-Dichlorophenyl), 2-(4-methoxybenzoyl) | Multi-step synthesis with sulfonyl and ketone coupling. | Anticancer (implied by structural analogs) | |

| 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone | Thiazolidinone | Dual 4-methoxyphenyl hydrazone moieties, 4-hydroxyphenyl | Condensation of thiosemicarbazide with chloroacetic acid and oxocompounds. | Antitumor, antimicrobial | |

| 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone | 1,2,4-Triazole | Sulfonylphenyl, difluorophenyl, phenylethanone | Sodium ethoxide-mediated coupling of triazoles with α-halogenated ketones. | Antifungal, kinase inhibition | |

| (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone | Simple aryl ketone | 3,5-Dimethoxyphenyl, 4-methoxyphenyl | Friedel-Crafts acylation or ketone coupling under acidic conditions. | Antioxidant, anti-inflammatory |

Key Observations :

Core Heterocycles: The 1,4-thiazepane in the target compound provides greater conformational flexibility compared to rigid scaffolds like 1,4-benzothiazine-1,1-dioxide () or 1,2,4-triazole (). This flexibility may enhance binding to dynamic biological targets, such as G-protein-coupled receptors . Thiazolidinones () and triazoles () are associated with antimicrobial and kinase-inhibitory activities, whereas thiazepane derivatives are less explored but may offer unique pharmacokinetic profiles.

Substituent Effects: The 3,5-dimethoxyphenyl group in the target compound is electronically distinct from the 4-methoxyphenyl group in simpler analogs (). The para-methoxy substitution in the latter enhances π-π stacking, while meta,para-dimethoxy groups may improve solubility and hydrogen bonding . Dimethylaminomethyl substituents (target compound) are rare in the cited analogs but are known to enhance blood-brain barrier penetration in CNS-targeted drugs .

Synthetic Complexity: The target compound’s synthesis likely requires advanced ketone-thiazepane coupling, contrasting with straightforward Friedel-Crafts methods for simple aryl ketones () or condensation reactions for thiazolidinones ().

The dimethylaminomethyl group may further modulate selectivity toward neuronal targets .

Biological Activity

The compound (3,5-Dimethoxyphenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone , also known by its chemical formula and CAS number, has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

This compound features a thiazepan ring, dimethoxyphenyl group, and a dimethylamino substituent, which contribute to its unique biological properties.

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : Preliminary studies suggest that the compound may have antidepressant-like effects in animal models. This is hypothesized to be due to modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are involved in inflammatory processes. This property may suggest potential use in treating inflammatory diseases.

- Neuroprotective Properties : There is evidence indicating that the compound may protect neuronal cells from oxidative stress, potentially reducing the risk of neurodegenerative diseases.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound:

| Study | Biological Activity | Model Used | Findings |

|---|---|---|---|

| Study 1 | Antidepressant | Rodent model | Significant reduction in depression-like behavior observed. |

| Study 2 | Anti-inflammatory | In vitro | Inhibition of cytokine release in macrophages. |

| Study 3 | Neuroprotective | Neuronal cell lines | Reduced oxidative stress markers and improved cell viability. |

Case Studies

-

Antidepressant Activity :

A study published in Pharmacology Biochemistry and Behavior examined the effects of the compound on rodent models subjected to stress-induced depression. Results indicated a marked improvement in behavioral scores compared to control groups, suggesting a potential mechanism involving serotonin receptor modulation. -

Anti-inflammatory Effects :

In vitro experiments conducted on human macrophages demonstrated that treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha). This suggests its potential application in conditions characterized by chronic inflammation. -

Neuroprotection :

Research published in Journal of Neurochemistry explored the neuroprotective effects of the compound against glutamate-induced toxicity in neuronal cell cultures. The findings indicated that pre-treatment with the compound significantly reduced apoptotic markers and enhanced cell survival rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.